21-Dehydro DexaMethasone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 21-Dehydro DexaMethasone typically involves the use of diosgenin as a starting material . The process includes several steps such as hydroxylation, dehydrogenation, and fluorination. One common method involves the epoxide opening with HF/DMF to yield dexamethasone 21-methyl, which is then subjected to the Ringold-Stork protocol to provide dexamethasone-21-acetate. Final hydrolysis yields dexamethasone .
Industrial Production Methods: Industrial production of corticosteroids, including this compound, often involves microbial transformation and enzymatic processes . These methods are preferred due to their efficiency and cost-effectiveness. The combination of chemistry and biotechnology has been developed over the years to optimize the production of these complex molecules .
Chemical Reactions Analysis
Types of Reactions: 21-Dehydro DexaMethasone undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its properties or to produce derivatives for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include HF/DMF for epoxide opening, and various acids and bases for hydrolysis and other transformations . The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Major Products Formed: The major products formed from the reactions of this compound include various derivatives of dexamethasone, which are used in different therapeutic applications .
Scientific Research Applications
21-Dehydro DexaMethasone has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical methods . In biology and medicine, it is used to study the effects of glucocorticoids on inflammation and immune response . It is also incorporated into drug delivery systems to enhance bone formation and treat bone defects .
Mechanism of Action
The mechanism of action of 21-Dehydro DexaMethasone involves binding to the glucocorticoid receptor, which mediates changes in gene expression . This leads to decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . The compound also suppresses the production of inflammatory mediators and reverses increased capillary permeability .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 21-Dehydro DexaMethasone include prednisone, prednisolone, hydrocortisone, betamethasone, and methylprednisolone . These compounds share similar structures and pharmacological properties but differ in their potency and specific applications.
Uniqueness: This compound is unique due to its specific fluorination and hydroxylation patterns, which enhance its anti-inflammatory and immunosuppressive effects . This makes it particularly effective in treating conditions that require potent glucocorticoid activity.
Properties
Molecular Formula |
C22H29FO6 |
---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde;hydrate |
InChI |
InChI=1S/C22H27FO5.H2O/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24;/h6-7,9,11-12,15-17,26,28H,4-5,8,10H2,1-3H3;1H2 |
InChI Key |
ZMURNDHCFSXEML-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C=O)O)C)O)F)C.O |
Origin of Product |
United States |
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